N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE is a complex organic compound that features a benzodiazole core, a piperidine ring, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Incorporation of the Butanamide Group: This is achieved through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core is known to interact with GABA receptors, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole core and piperidine ring make it particularly interesting for medicinal chemistry applications, as these structures are often found in bioactive molecules.
Properties
Molecular Formula |
C21H32N4O |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[2-[(4-methylpiperidin-1-yl)methyl]-1-propan-2-ylbenzimidazol-5-yl]butanamide |
InChI |
InChI=1S/C21H32N4O/c1-5-6-21(26)22-17-7-8-19-18(13-17)23-20(25(19)15(2)3)14-24-11-9-16(4)10-12-24/h7-8,13,15-16H,5-6,9-12,14H2,1-4H3,(H,22,26) |
InChI Key |
RRCPERKKUDWILC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCC(CC3)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.